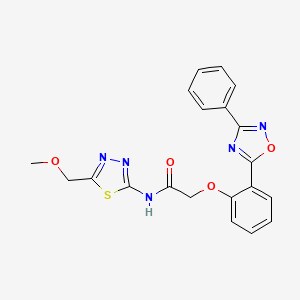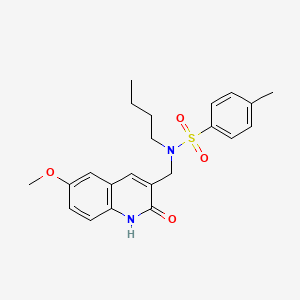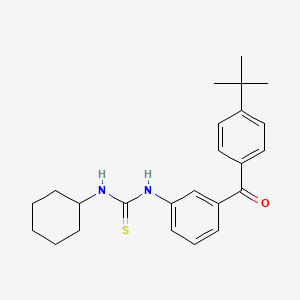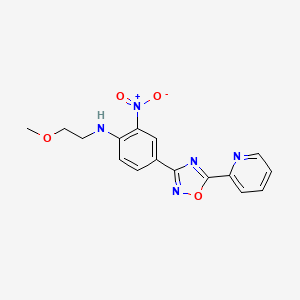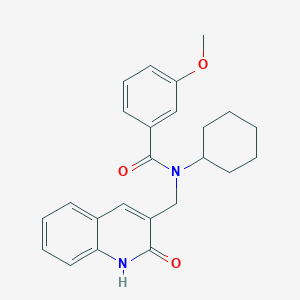
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as CQMA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzamide family and has been shown to exhibit potent anti-cancer and anti-inflammatory properties. The purpose of
科学研究应用
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.
In addition to its anti-cancer properties, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This makes N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and inflammation. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and HDAC6, which are involved in DNA replication and gene expression, respectively. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to inhibit the NF-κB signaling pathway, which is important for the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
One advantage of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One area of research is the development of more potent analogs of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide that have improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, which could lead to the development of new drugs that target similar pathways. Finally, the potential use of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
合成方法
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoic acid with cyclohexylamine to form the intermediate cyclohexyl 3-methoxybenzoate. This intermediate is then reacted with 2-hydroxy-3-iodomethylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis method has been optimized to yield a high purity product with a good yield.
属性
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-12-7-9-18(15-21)24(28)26(20-10-3-2-4-11-20)16-19-14-17-8-5-6-13-22(17)25-23(19)27/h5-9,12-15,20H,2-4,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLROTQDGOIURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)


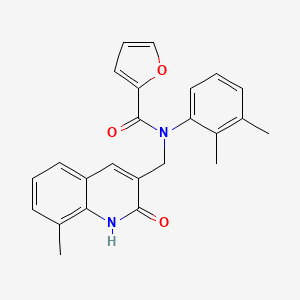
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)


